molecular formula C13H17N3O2 B1341970 tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate CAS No. 219507-75-2

tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B1341970
CAS No.: 219507-75-2
M. Wt: 247.29 g/mol
InChI Key: FIMFHLBBHFXANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group at the 6-position, and a methyl group at the 3-position on the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Tin(II) chloride, iron powder

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Carboxylic acid derivatives

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    6-amino-3-methyl-1H-indazole-1-carboxylic acid: Lacks the tert-butyl ester group.

    tert-butyl 6-nitro-3-methyl-1H-indazole-1-carboxylate: Contains a nitro group instead of an amino group.

    tert-butyl 6-amino-1H-indazole-1-carboxylate: Lacks the methyl group at the 3-position.

Uniqueness

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate is unique due to the combination of its tert-butyl ester, amino, and methyl groups, which confer specific chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications .

Biological Activity

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate (TBAMIC) is a synthetic compound belonging to the indazole family, characterized by its unique chemical structure and significant biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇N₃O₂
  • Molecular Weight : 233.27 g/mol
  • Structure : TBAMIC features a tert-butyl group, an amino group at the 6-position, and a methyl group at the 3-position on the indazole ring, which contributes to its unique reactivity and biological properties.

TBAMIC exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular signaling pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, making TBAMIC relevant in pharmacological studies.

Key Mechanisms:

  • Enzyme Inhibition : TBAMIC inhibits CYP1A2, affecting drug metabolism and potential interactions with other medications.
  • Cell Signaling Modulation : It influences pathways such as MAPK/ERK, impacting cell proliferation and differentiation.
  • Gene Expression Alteration : TBAMIC can affect gene expression related to various cellular processes, enhancing its potential as a therapeutic agent.

Biological Activities

TBAMIC has demonstrated a range of biological activities that underscore its potential in medicinal chemistry:

  • Anticancer Activity : Research indicates that TBAMIC can induce apoptosis in cancer cells. For instance, studies have shown that treatment with TBAMIC leads to increased expression of pro-apoptotic proteins (Bax and cleaved caspase-3) while decreasing anti-apoptotic protein (Bcl-2) levels in breast cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that TBAMIC may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatments.

Case Studies and Research Findings

Several studies have evaluated the biological activity of TBAMIC:

  • In Vitro Studies :
    • A study using 4T1 breast cancer cells showed that TBAMIC treatment resulted in a dose-dependent increase in apoptosis, with significant changes observed in protein expression related to cell survival pathways .
    • Flow cytometry assays indicated that TBAMIC effectively induces cell death in cancerous cells at concentrations as low as 5 mM .
  • In Vivo Studies :
    • Animal models treated with TBAMIC showed reduced tumor volumes compared to control groups, indicating its potential efficacy as an anticancer agent .
    • Immunohistochemical analyses revealed alterations in tumor markers associated with proliferation (Ki67) and apoptosis (cleaved caspase-3), further supporting its role in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
TBAMICTert-butyl group; amino at 6-position; methyl at 3-positionAnticancer, enzyme inhibition
Tert-butyl 3-amino-6-methyl-1H-indazole-1-carboxylateAmino at 3-position; methyl at 6-positionAntimicrobial properties
Tert-butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylateHydroxy group instead of aminoPotential neuroprotective effects

Properties

IUPAC Name

tert-butyl 6-amino-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMFHLBBHFXANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-methyl-6-nitro-1H-indazole-1-carboxylate (7.40 g, 26.7 mmol) was dissolved in EtOH (534 mL). To the solution was added Pd/C (10 wt %, 1.42 g, 1.33 mmol). The mixture was flushed with H2, and placed under an atmosphere of H2 at atmospheric pressure at rt for about 6 h. The mixture was filtered through Celite® and washed through with MeOH. The solvents were removed under reduced pressure. The residue was purified by column chromatography (120 g silica gel) eluting with 20-80% EtOAc/heptane to give a solid. The solid redissolved in DCM (20 mL) and heptane (50 mL) was added. The mixture was concentrated to remove the DCM. The resulting precipitate was collected by vacuum filtration and washed with heptane (20 mL) to provide tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate (4.57 g, 69%): LCMS (Table 2, Method c) Rt=1.81 min.; MS m/z: 248 (M+H)+, 1H NMR (400 MHz, DMSO-d6) δ 7.36 (d, J=8.5 Hz, 1H), 7.14 (d, J=1.7 Hz, 1H), 6.59 (dd, J=8.5, 1.9 Hz, 1H), 5.71 (d, J=19.5 Hz, 2H), 2.33 (s, 3H), 1.58 (s, 9H).
Name
tert-Butyl 3-methyl-6-nitro-1H-indazole-1-carboxylate
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
534 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.42 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.